4-Chloro-2-pentenoyl Chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

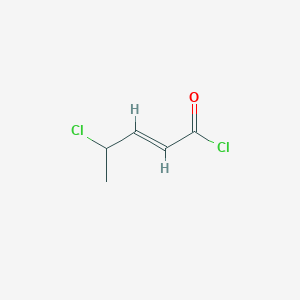

4-Chloro-2-pentenoyl Chloride is an organic compound with the molecular formula C5H6Cl2O. It is a versatile chemical used in various synthetic applications, particularly in the synthesis of alkenamides which exhibit herbicidal activity . This compound is characterized by the presence of a chloro group and a pentenoyl chloride moiety, making it a valuable intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Chloro-2-pentenoyl Chloride can be synthesized through several methods. One common approach involves the chlorination of 4-chloro-2-pentenoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions. The reaction typically proceeds as follows:

4-Chloro-2-pentenoic acid+SOCl2→4-Chloro-2-pentenoyl Chloride+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced reaction control systems to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-2-pentenoyl Chloride undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form 4-chloro-2-pentenoic acid and hydrochloric acid.

Esterification: Reacts with alcohols to form esters.

Amidation: Reacts with amines to form amides.

Friedel-Crafts Acylation: Reacts with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.

Common Reagents and Conditions

Hydrolysis: Water, typically under acidic or basic conditions.

Esterification: Alcohols, often catalyzed by acids such as sulfuric acid.

Amidation: Amines, often under mild heating.

Friedel-Crafts Acylation: Aromatic compounds and a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

Hydrolysis: 4-Chloro-2-pentenoic acid and hydrochloric acid.

Esterification: Esters of 4-chloro-2-pentenoic acid.

Amidation: Amides of 4-chloro-2-pentenoic acid.

Friedel-Crafts Acylation: Ketones with a 4-chloro-2-pentenoyl group.

Aplicaciones Científicas De Investigación

Overview

4-Chloro-2-pentenoyl chloride is an organic compound with the molecular formula C5H6ClO. It is primarily utilized in the synthesis of various chemical compounds, particularly in agricultural and pharmaceutical applications. This article explores its scientific research applications, highlighting its role in herbicide development and potential therapeutic uses.

Herbicide Development

This compound serves as a precursor in the synthesis of alkenamides, which exhibit herbicidal properties. Research indicates that compounds derived from this compound can effectively control various noxious weeds while minimizing phytotoxicity to crops such as barley, wheat, and corn . The selective action of these herbicides allows for targeted weed management, enhancing agricultural productivity.

Case Study: Herbicidal Efficacy

A study demonstrated that a derivative of this compound, when applied foliarly, showed significant efficacy against wild oats and other gramineous weeds. The compound was noted for its broad-spectrum herbicidal action without adversely affecting the crop yield of treated plants .

Synthesis of Bioactive Molecules

The compound is also utilized in synthesizing various bioactive small molecules. For instance, it has been employed in methodologies aimed at developing inhibitors for specific biological targets, including those involved in cancer and inflammatory diseases. The strategic modification of its structure allows researchers to explore diverse biological activities .

Case Study: Antitumor Activity

In one research initiative, derivatives synthesized from this compound were screened for antitumor activity. Results indicated that certain modifications led to compounds with enhanced inhibitory effects on tumor cell lines, suggesting potential therapeutic applications in oncology .

Comparative Data Table

| Application Area | Compound Derived | Efficacy/Notes |

|---|---|---|

| Herbicide Development | Alkenamides from this compound | Effective against gramineous weeds with low phytotoxicity |

| Synthesis of Bioactive Molecules | Various derivatives | Potential antitumor and anti-inflammatory activities |

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-pentenoyl Chloride involves its reactivity as an acylating agent. It can acylate nucleophiles such as alcohols, amines, and aromatic compounds, forming esters, amides, and ketones, respectively. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparación Con Compuestos Similares

Similar Compounds

Pentanoyl Chloride: Similar in structure but lacks the chloro group.

Valeroyl Chloride: Another name for pentanoyl chloride.

2-Pentenoyl Chloride: Similar structure but without the chloro substitution.

Uniqueness

4-Chloro-2-pentenoyl Chloride is unique due to the presence of both a chloro group and a pentenoyl chloride moiety, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions sets it apart from other similar compounds .

Actividad Biológica

4-Chloro-2-pentenoyl Chloride (C5H6ClO) is a versatile chemical compound primarily utilized in organic synthesis. It serves as an acylating agent and is particularly noted for its role in the development of herbicides and pharmaceutical intermediates. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and industry, and relevant case studies.

This compound can be synthesized through the chlorination of 4-chloro-2-pentenoic acid using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)₂) under reflux conditions. The general reaction can be summarized as follows:

This compound is characterized by its reactivity due to the presence of both a chloro group and a pentenoyl moiety, allowing it to participate in various chemical reactions such as hydrolysis, esterification, amidation, and Friedel-Crafts acylation .

As an acylating agent, this compound can react with nucleophiles, leading to the formation of various products:

- Hydrolysis : Produces 4-chloro-2-pentenoic acid and hydrochloric acid.

- Esterification : Forms esters when reacted with alcohols.

- Amidation : Reacts with amines to produce amides.

- Friedel-Crafts Acylation : Forms ketones when reacted with aromatic compounds in the presence of Lewis acids.

Herbicidal Activity

Research indicates that derivatives of this compound exhibit herbicidal properties. The compound is often employed in the synthesis of alkenamides that demonstrate significant herbicide activity against various weeds. This application is particularly valuable in agricultural practices aimed at controlling unwanted plant growth.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of compounds related to this compound. For instance, certain derivatives have shown significant activity against cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). These compounds demonstrated IC50 values ranging from 10 nM to 33 nM, indicating potent antiproliferative effects .

Case Study 1: Synthesis of Bioactive Molecules

A study focused on generating diverse small molecules identified a series of compounds derived from acyl chlorides, including those based on this compound. These compounds were evaluated for their biological activity against specific cellular targets involved in tumor growth regulation. The findings suggested that modifications to the acyl chloride structure could enhance bioactivity and selectivity against cancer cells .

Case Study 2: Toxicity Assessment

In silico models have been developed to predict the toxicity and bioavailability of compounds like this compound. Studies utilizing Caco-2 cell lines assessed absorption characteristics and potential metabolic pathways. Results indicated that while some derivatives exhibited promising biological activity, they also posed risks related to off-target toxicity, necessitating further evaluation before clinical application .

Comparative Analysis

The following table summarizes key comparisons between this compound and related compounds:

| Compound | Structure | Biological Activity | Applications |

|---|---|---|---|

| This compound | C5H6ClO | Herbicidal, Antiproliferative | Herbicides, Pharmaceutical Synthesis |

| Pentanoyl Chloride | C5H9Cl | Moderate herbicidal activity | Organic Synthesis |

| Valeroyl Chloride | C5H9Cl | Limited biological activity | Industrial Applications |

Propiedades

IUPAC Name |

(E)-4-chloropent-2-enoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2O/c1-4(6)2-3-5(7)8/h2-4H,1H3/b3-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPJRJJLUWZLMM-NSCUHMNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C/C(=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.